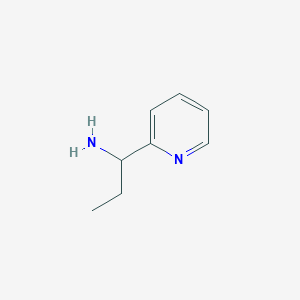

1-(2-吡啶基)-1-丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Pyridyl)-1-propylamine is a chemical compound that can be involved in various chemical reactions and has potential applications in different fields such as organic synthesis and materials science. Although the provided papers do not directly discuss 1-(2-Pyridyl)-1-propylamine, they do provide insights into related pyridyl compounds and their chemistry, which can be extrapolated to understand the properties and reactions of 1-(2-Pyridyl)-1-propylamine.

Synthesis Analysis

The synthesis of related pyridyl compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of aryl-functionalized pyridylamines . Additionally, domino reactions involving arylamines and other reactants can lead to the formation of functionalized pyridines . These methods could potentially be adapted for the synthesis of 1-(2-Pyridyl)-1-propylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridyl-containing compounds can vary widely depending on the substituents and the nature of the ligands attached to the pyridine ring. For instance, ruthenium terpyridine complexes with pyrrole-tagged dipyridylamine ligands exhibit complex structures that have been characterized by various spectroscopic techniques and X-ray crystallography . Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Pyridyl compounds can participate in a variety of chemical reactions. For example, the reductive amination of ketones can lead to the formation of amines, which is a reaction that could potentially be used to synthesize 1-(2-Pyridyl)-1-propylamine from a suitable pyridyl ketone . Furthermore, pyridylamines can act as ligands in metal complexes, influencing the reactivity and properties of the metal center .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl compounds are influenced by their molecular structure. For instance, the presence of a pyridyl group can enhance the luminescence of lanthanide complexes . Additionally, pyridylamines can form pentacoordinate silicon complexes, indicating their potential as ligands in coordination chemistry . These properties are important for the application of such compounds in materials science and catalysis.

科学研究应用

1. 有机合成中的阴离子重排

- 1-(2-吡啶基)-1-丙胺参与了2-苄氧基吡啶的阴离子重排,导致多种芳基吡啶甲醇的生成。这个过程在卡比诺西明(一种抗组胺药物)的形式合成中具有重要意义 (Yang & Dudley, 2009)。

2. 药物化学中的受体拮抗作用

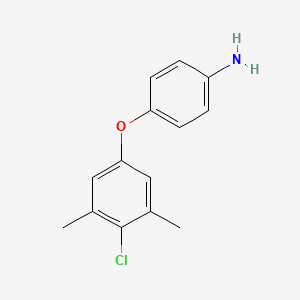

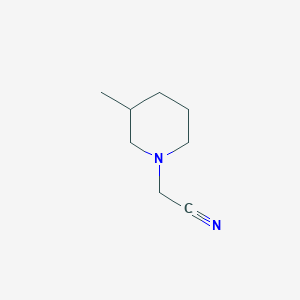

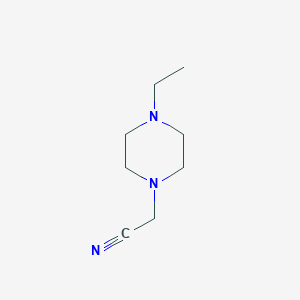

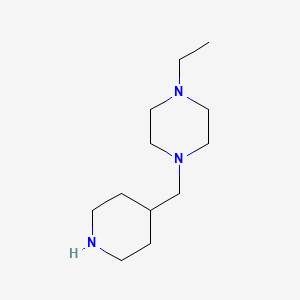

- 新型芳基哌嗪类化合物,是1-(2-吡啶基)-1-丙胺的衍生物,在药物化学中被鉴定为α1-肾上腺素受体亚型选择性拮抗剂 (Elworthy et al., 1997)。

3. 对肥胖治疗的意义

- 1-(2-吡啶基)-1-丙胺的衍生物,特别是1-(1-吡咯(异)喹啉基)-2-丙胺,已被合成并评估为治疗肥胖的5-HT(2C)受体激动剂 (Adams et al., 2006)。

4. 有机金属化学中的应用

- 该化合物已被用于制备可溶性或MCM-41支持的钼四羰基-吡啶亚胺配合物,这些配合物作为环辛烯环氧化的催化剂前体 (Gomes et al., 2011)。

5. 热解和分析化学研究

- 它已被研究在苯基烷基胺的选择性热解中的应用,重点是了解金属粉末和无机盐添加剂对热解的影响 (Hida et al., 1990)。

6. 新美拉德产物的发现

- 1-(2-吡啶基)-1-丙胺参与了与取代己糖反应形成新美拉德产物的过程,展示了它在理解复杂化学反应中的作用 (Kettner et al., 1991)。

作用机制

Target of Action

Similar compounds such as 1-(p-chlorophenyl)-1-(2-pyridyl)-3-n,n-dimethylpropylamine, a derivative of chlorpheniramine, are known to act as histamine-h1 receptor antagonists .

Mode of Action

It’s worth noting that similar compounds like chlorpheniramine act by blocking the histamine-h1 receptor, thereby reducing the effects of histamine on its target cells .

Biochemical Pathways

For instance, 2-Pyridyl Cyclohexanone, a curcumin analog, has been reported to inhibit the JAK2–STAT3 pathway, leading to apoptosis in cancer cells .

Pharmacokinetics

Similar compounds like betahistine undergo extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid . This suggests that 1-(2-Pyridyl)-1-propylamine might also undergo significant first-pass metabolism, affecting its bioavailability.

Result of Action

Related compounds like 2-pyridyl cyclohexanone have been shown to induce apoptosis in cancer cells .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 1-(2-Pyridyl)-1-propylamine. For instance, the stability of similar compounds like 2-pyridyl boronic esters can be affected by protodeboronation, a process that can be very rapid . Additionally, benzimidazoles, another class of compounds containing a pyridyl group, have been reported to act as corrosion inhibitors in extremely aggressive, corrosive acidic media .

安全和危害

未来方向

The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Constant developments indicate that pyridines will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized pyridines .

属性

IUPAC Name |

1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridyl)-1-propylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)